molecular formula C8H6N2O B13834284 5,8-Imino-2H-cyclohept[d]isoxazole

5,8-Imino-2H-cyclohept[d]isoxazole

Cat. No.: B13834284
M. Wt: 146.15 g/mol
InChI Key: ZSWCVPFWZRTAPQ-UHFFFAOYSA-N
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Description

5,8-Imino-2H-cyclohept[d]isoxazole is a chemical compound with the molecular formula C8H6N2O It is known for its unique structure, which includes an imino group and an isoxazole ring fused to a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Imino-2H-cyclohept[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a cycloheptanone derivative with hydroxylamine to form an oxime, followed by cyclization to yield the isoxazole ring. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,8-Imino-2H-cyclohept[d]isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imino group or the isoxazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5,8-Imino-2H-cyclohept[d]isoxazole has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5,8-Imino-2H-cyclohept[d]isoxazole involves its interaction with molecular targets such as enzymes or receptors. The imino group and isoxazole ring play crucial roles in binding to these targets, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,8-Imino-2H-cyclohept[d]isoxazole derivatives: These compounds have similar structures but with different substituents on the ring.

    Isoxazole derivatives: Compounds with the isoxazole ring but different fused rings or functional groups.

    Cycloheptane derivatives: Compounds with the cycloheptane ring but different functional groups or fused rings.

Uniqueness

This compound is unique due to its specific combination of an imino group and an isoxazole ring fused to a cycloheptane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

3-oxa-4,11-diazatricyclo[6.2.1.02,6]undeca-1,5,7,9-tetraene

InChI

InChI=1S/C8H6N2O/c1-2-7-8-5(4-9-11-8)3-6(1)10-7/h1-4,9-10H

InChI Key

ZSWCVPFWZRTAPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CNO3)C=C1N2

Origin of Product

United States

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